molecular formula C12H10N2O4S B182241 4-Nitro-N-phenylbenzenesulfonamide CAS No. 1576-44-9

4-Nitro-N-phenylbenzenesulfonamide

Cat. No.: B182241
CAS No.: 1576-44-9
M. Wt: 278.29 g/mol
InChI Key: BJKNXDSKYOQVTJ-UHFFFAOYSA-N
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Description

4-Nitro-N-phenylbenzenesulfonamide is an organic compound with the molecular formula C12H10N2O4S. It is characterized by the presence of a nitro group (-NO2) and a sulfonamide group (-SO2NH-) attached to a phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitro-N-phenylbenzenesulfonamide can be synthesized through the nitration of N-phenylbenzenesulfonamide. The nitration process involves the introduction of a nitro group into the aromatic ring of N-phenylbenzenesulfonamide using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and to prevent over-nitration.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced monitoring systems helps in optimizing the reaction parameters and minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Reduction: 4-Amino-N-phenylbenzenesulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

4-Nitro-N-phenylbenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Derivatives of this compound are explored for their therapeutic potential in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

4-Nitro-N-phenylbenzenesulfonamide can be compared with other sulfonamide derivatives:

    4-Amino-N-phenylbenzenesulfonamide: This compound is similar but has an amino group instead of a nitro group, which affects its reactivity and biological activity.

    N-Phenylbenzenesulfonamide: Lacks the nitro group, making it less reactive in certain chemical reactions.

    Sulfanilamide: A well-known sulfonamide antibiotic with a similar structure but different functional groups, leading to distinct biological activities.

The uniqueness of this compound lies in its combination of the nitro and sulfonamide groups, which confer specific chemical reactivity and potential biological activities.

Properties

IUPAC Name

4-nitro-N-phenylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4S/c15-14(16)11-6-8-12(9-7-11)19(17,18)13-10-4-2-1-3-5-10/h1-9,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKNXDSKYOQVTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20310618
Record name 4-Nitro-N-phenylbenzenesulfonamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1576-44-9
Record name 4-Nitro-N-phenylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1576-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 229374
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001576449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC229374
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229374
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name 4-Nitro-N-phenylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20310618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
0.4 mmol
Type
reagent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.22 mmol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.2 mmol
Type
limiting reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

(RK1-1-27A) I This compound was prepared according to the procedure described for compound 11a except using aniline to obtain required product as an off-white solid, (222 mg, 87%). Mp=154-156° C. (lit 174-176° C. (Tetrahedron 62(25), 6100-6106; 2006)); 1H NMR (400 MHz, CDCl3) δ 8.28 (d, J=9.2 Hz, 2H), 7.93 (d, J=9.2 Hz, 2H), 7.31-7.26 (m, 2H), 7.22-7.18 (m, 1H), 7.08 (d, J=8.4 Hz, 2H), 6.73 (br s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure of 4-Nitro-N-phenylbenzenesulfonamide and how is it arranged in the solid state?

A1: this compound (C12H10N2O4S) is an aromatic sulfonamide derivative. The molecule features a central sulfonamide group (SO2NH) connected to two aromatic rings. One ring is a simple phenyl group (C6H5), while the other is a phenyl group substituted with a nitro group (NO2) at the para position. []

Q2: Can this compound be used as a protecting group in organic synthesis?

A2: Yes, this compound, often called "nosyl" in the context of organic synthesis, can act as a protecting group for amines. Specifically, it can be used in the synthesis of substituted furo[2,3-d]pyrimidines. [] The nosyl group is introduced through a Mitsunobu reaction between an alcohol and a nosyl-protected amine. The nosyl group can later be removed under specific conditions to reveal the desired amine functionality. []

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